5-Ethoxyquinolin-8-amine
Overview
Description
5-Ethoxyquinolin-8-amine is a chemical compound with the molecular formula C11H12N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Mechanism of Action
Target of Action
5-Ethoxyquinolin-8-amine is a derivative of the quinoline family, which is known to have a wide range of biological activities Quinoline derivatives, such as 8-aminoquinoline, have been developed as powerful bidentate directing groups or ligand auxiliaries in the field of c–h bond activation/functionalization .
Mode of Action
It’s known that quinolin-8-amines, a related compound, have been used in intramolecular main group metal lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Quinoline derivatives are known to be involved in a variety of biological processes
Result of Action
A related compound, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, has been found to be active against a non-small cell lung cancer cell line, a549, with an inhibition concentration value of (ic50) 294 μM . This suggests that this compound may have similar effects.
Action Environment
Factors such as temperature, ph, and the presence of other compounds can generally influence the action of chemical compounds .
Biochemical Analysis
Biochemical Properties
5-Ethoxyquinolin-8-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to act as a ligand for coordination chemistry and as a directing group in organic synthesis . The interactions of this compound with biomolecules are primarily through hydrogen bonding and π-π stacking interactions, which facilitate its binding to active sites of enzymes and proteins . These interactions can modulate the activity of enzymes, leading to either inhibition or activation of biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to alter the expression of genes involved in oxidative stress response, leading to changes in the levels of reactive oxygen species within cells . Additionally, this compound can modulate cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . This compound has also been shown to influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the transcriptional activity of target genes, thereby modulating cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are crucial for its effectiveness in biochemical studies. This compound is relatively stable under normal laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects persisting even after the compound has been removed from the experimental system .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce apoptosis in sensitive cell types.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the metabolism of xenobiotics and endogenous compounds . It interacts with enzymes such as cytochrome P450s, which are responsible for the oxidative metabolism of many compounds . These interactions can lead to changes in the levels of metabolites and affect the overall metabolic flux within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and can bind to intracellular proteins, which facilitate its localization to specific cellular compartments . The distribution of this compound within tissues is influenced by its lipophilicity and ability to cross biological membranes .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its biochemical effects . This compound can be found in the cytoplasm, nucleus, and mitochondria, depending on the presence of targeting signals and post-translational modifications . The subcellular localization of this compound is crucial for its activity, as it allows the compound to interact with specific biomolecules and modulate cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxyquinolin-8-amine typically involves the functionalization of the quinoline ring. One common method is the alkylation of 8-aminoquinoline with ethyl iodide under basic conditions to introduce the ethoxy group at the 5-position . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxyquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into corresponding tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 5-ethoxy position.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides are used under basic conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
5-Ethoxyquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
8-Aminoquinoline: A parent compound with similar biological activities but lacking the ethoxy group.
Primaquine: An 8-aminoquinoline derivative used as an antimalarial drug.
Tafenoquine: Another 8-aminoquinoline with a longer half-life and improved efficacy.
Uniqueness: 5-Ethoxyquinolin-8-amine is unique due to the presence of the ethoxy group at the 5-position, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with molecular targets compared to its parent compound .
Properties
IUPAC Name |
5-ethoxyquinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-14-10-6-5-9(12)11-8(10)4-3-7-13-11/h3-7H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWGSTJBADWOAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C=CC=NC2=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1154275-84-9 | |
Record name | 5-ethoxyquinolin-8-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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